

GSK3326595: A Potent PRMT5 Inhibitor with Therapeutic Potential Against SARS-CoV-2

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GSK3326595

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The COVID-19 pandemic, caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), has spurred an unprecedented global effort to identify effective antiviral therapies. A promising avenue of research has focused on host-directed therapies, which aim to modulate host factors essential for viral replication, thereby reducing the likelihood of viral resistance. One such target is the Protein Arginine Methyltransferase 5 (PRMT5), an enzyme involved in a myriad of cellular processes. **GSK3326595**, a potent and selective inhibitor of PRMT5, has emerged as a compelling candidate for anti-SARS-CoV-2 intervention. This technical guide provides a comprehensive overview of the mechanism of action, preclinical data, and experimental protocols related to **GSK3326595** in the context of SARS-CoV-2 research.

Mechanism of Action: Targeting the Host for Antiviral Effect

GSK3326595 is an orally available, selective small molecule inhibitor of PRMT5.^[1] PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins, thereby regulating gene expression, mRNA splicing, and signal transduction.^{[1][2]} The antiviral activity of **GSK3326595** against SARS-CoV-2 is not

directed at the virus itself, but rather at a critical host factor: the Angiotensin-Converting Enzyme 2 (ACE2) receptor.

SARS-CoV-2 gains entry into host cells via the interaction of its Spike (S) protein with the ACE2 receptor.[3][4] Research has demonstrated that PRMT5 catalyzes the symmetric dimethylation of ACE2 at arginine residue 671 (R671).[3][5] This post-translational modification is crucial for the binding of the SARS-CoV-2 Spike protein to ACE2.[3][5] By inhibiting PRMT5, **GSK3326595** prevents the dimethylation of ACE2 at R671.[3][5] This reduction in ACE2 methylation significantly attenuates the binding affinity of the Spike protein, including variants of concern such as Omicron, Delta, and Beta, thereby blocking viral entry into the host cell.[3][4] This novel mechanism of action underscores the potential of **GSK3326595** as a broad-spectrum antiviral agent against various SARS-CoV-2 variants.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for **GSK3326595** in relevant preclinical studies.

Table 1: In Vitro Inhibitory Activity of **GSK3326595**

Target	Substrate	IC50	Reference
PRMT5/MEP50 complex	Histone H4 peptide	5.9 - 19.7 nM	[6]
PRMT5/MEP50 complex	SmD3 peptide	5.9 - 19.7 nM	[6]
PRMT5	(in general)	6.2 nM	[7]

Table 2: Antiviral Activity of **GSK3326595** in Cell-Based Assays

Assay	Cell Line	Virus	Effective Concentration	Inhibition	Reference
Pseudovirus Infection	HEK-293T (ACE2 overexpressing)	SARS-CoV-2 Spike	25 nM	~70%	[5]
Pseudovirus Infection	A549	SARS-CoV-2 Spike	10-100 nM	Concentration-dependent	[7]
Pseudovirus Infection	HEK-293	SARS-CoV-2 Spike	10-100 nM	Concentration-dependent	[7]

Key Experimental Protocols

This section details the methodologies for key experiments cited in the research of **GSK3326595** against SARS-CoV-2.

Immunoprecipitation (IP) and Western Blotting for ACE2-Spike Protein Interaction

- Objective: To determine the effect of **GSK3326595** on the interaction between ACE2 and the SARS-CoV-2 Spike protein.
- Cell Culture and Treatment: HEK-293T cells are cultured and transfected with plasmids expressing Flag-tagged ACE2. The cells are then treated with varying concentrations of **GSK3326595** or a vehicle control (DMSO).
- Cell Lysis: After treatment, cells are lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
- Immunoprecipitation: The cell lysates are incubated with anti-Flag M2 magnetic beads to immunoprecipitate the Flag-ACE2 protein.
- Incubation with Spike Protein: The beads with the bound ACE2 are then incubated with purified recombinant His-tagged SARS-CoV-2 Spike protein (or its Receptor Binding Domain

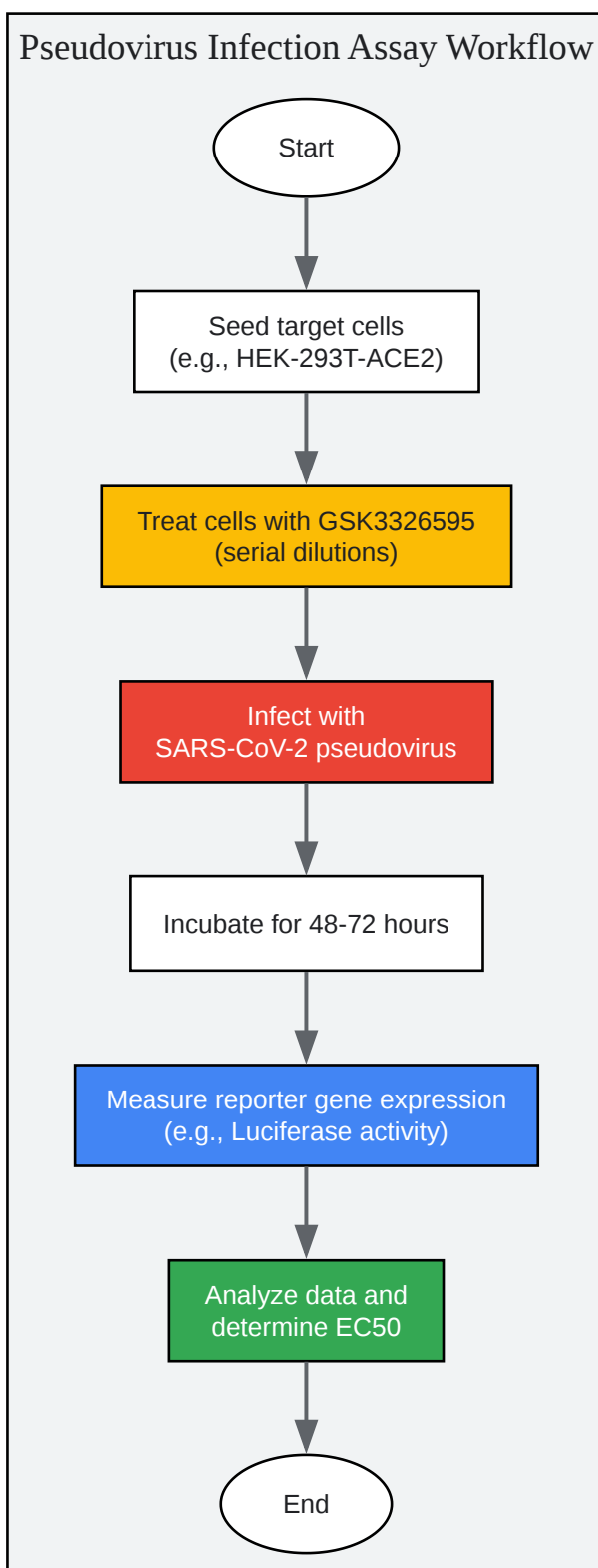
- RBD).

- Washing and Elution: The beads are washed multiple times to remove non-specific binding, and the protein complexes are eluted.
- Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against the His-tag (to detect Spike protein) and the Flag-tag (to detect ACE2).
- Detection: Following incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescence detection system. A reduction in the His-tagged Spike protein band in the **GSK3326595**-treated samples compared to the control indicates an inhibition of the ACE2-Spike interaction.[\[5\]](#)

SARS-CoV-2 Pseudovirus Infection Assay

- Objective: To assess the inhibitory effect of **GSK3326595** on SARS-CoV-2 entry into host cells.
- Pseudovirus Production: Pseudoviruses are produced by co-transfecting HEK-293T cells with a lentiviral backbone plasmid encoding a reporter gene (e.g., luciferase or GFP) and a plasmid expressing the SARS-CoV-2 Spike protein.
- Cell Culture and Treatment: Target cells (e.g., HEK-293T overexpressing ACE2, or A549 cells) are seeded in 96-well plates and treated with a serial dilution of **GSK3326595** or a vehicle control.[\[5\]](#)[\[7\]](#)
- Infection: After a pre-incubation period with the inhibitor, the cells are infected with the SARS-CoV-2 pseudovirus.
- Reporter Gene Assay: After 48-72 hours of infection, the level of reporter gene expression is quantified. For luciferase, a luciferase assay system is used to measure luminescence. For GFP, fluorescence is measured using a plate reader or fluorescence microscope.
- Data Analysis: The percentage of infection inhibition is calculated by comparing the reporter signal in the **GSK3326595**-treated wells to the vehicle-treated wells. The EC50 value, the concentration at which 50% of viral entry is inhibited, can then be determined.

Visualizations: Signaling Pathways and Experimental Workflows



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- To cite this document: BenchChem. [GSK3326595: A Potent PRMT5 Inhibitor with Therapeutic Potential Against SARS-CoV-2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10829419#gsk3326595-and-its-potential-in-sars-cov-2-research]

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